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Metabolite Identification and Activity Profile

The following table summarizes the key characteristics of the identified major metabolite of fruquintinib,

M11, based on current literature.

Metabolite
Name

Enzymes/CYPs Involved
Reported
Activity

Relative Potency
vs. Fruquintinib

Elimination Route
& Unchanged
Drug

M11 (Major
Metabolite)

[1]

Primarily CYP3A; to a
lesser extent CYP2C8,
CYP2C9, and CYP2C19.
Also via non-CYP450

pathways (sulfation,
glucuronidation) [2] [3].

Inhibits
VEGFR-2

kinase
activity [2]

[1].

Approximately 10
times lower than

the parent drug,
fruquintinib [2] [1].

In a human
radiolabeled study:

~60% in urine
(0.5% unchanged);

~30% in feces (5%
unchanged) [2] [3].

M379-3
(Main

Circulating
Metabolite)

[4]

Information not specified
in detail.

Information
not specified

in detail.

Accounted for
17.31% of the total

drug amount in
human plasma [4].
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Analytical and Experimental Methodologies

A validated UPLC-MS/MS method for the quantification of fruquintinib in rat plasma provides a robust

protocol that can be adapted for metabolite studies [5].

Sample Preparation Workflow

The experimental workflow for plasma sample preparation and analysis involves protein precipitation and

UPLC-MS/MS separation.

Thawed Plasma Sample (100 µL)

Add 200 µL Acetonitrile
(Internal Standard, 100 ng/mL)

Vortex Mix for 1.0 min

Centrifuge at 13,000 g
for 10 min

Collect Clear Supernatant

Inject 6 µL into
UPLC-MS/MS System
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UPLC-MS/MS Instrumental Parameters

The table below details the key parameters for the chromatographic separation and mass spectrometric

detection.

Parameter Specification

Chromatography
Column

Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [5]

Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) [5]

Gradient Program 0–0.5 min (90% A) → 0.5–1 min (90%→10% A) → 1.0–2.0 min (10% A) →

2.0–2.1 min (10%→90% A) → 2.1–3.0 min (90% A) [5]

Flow Rate 0.30 mL/min [5]

Run Time 3.0 minutes [5]

Mass Spectrometer XEVO TQD triple quadrupole with ESI source [5]

Ion Mode Positive Multiple Reaction Monitoring (MRM) [5]

| MRM Transitions | Fruquintinib: 394.2 → 363.2 Internal Standard (Diazepam): m/z 285 → 154 [5] | |

Source Conditions | Desolvation Temperature: 500°C; Desolvation Gas Flow: 600 L/h [5] |

Method Validation Highlights

The described method was validated according to FDA guidelines [5]:

Linearity: 1.0–1000 ng/mL for fruquintinib (correlation coefficient >0.9992).

Precision & Accuracy: Intra- and inter-day precision (RSD%) within 11.9%; accuracy (RE%) within
±13.7%.

Stability: Established under various conditions (room temperature, 4°C, freeze-thaw cycles).

Fruquintinib Pharmacokinetic and Metabolic Overview
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The overall absorption, distribution, metabolism, and excretion (ADME) profile of fruquintinib is

characterized as follows.

Oral Administration
(5 mg recommended dose)

Absorption
Rapidly absorbed

Median Tmax: 2-3 hours
High plasma protein binding (~95%)

Metabolism
Primarily in the liver

Enzymes
CYP3A (Primary)

CYP2C8, CYP2C9, CYP2C19 (Secondary)
Non-CYP450 (Sulfation, Glucuronidation)

Metabolites Formed
M11 (Major, 10x less potent)

M379-3 (Main circulating metabolite)

Elimination
Half-life: ~42 hours

Feces (~30%, 5% unchanged)
Urine (~60%, 0.5% unchanged)

Click to download full resolution via product page

Research Gaps and Future Directions

The available data is sufficient to confirm the identity and low activity of the major metabolite M11, but a

complete profile of fruquintinib's metabolome is not publicly available. For a comprehensive identification

of all metabolites, the following approaches are suggested:

Synthesizing Proposed Metabolites: For use as reference standards in analytical assays.
Advanced HRAM Mass Spectrometry: Such as Q-TOF or Orbitrap instruments, to perform

untargeted metabolite screening and structural elucidation.
Radiolabeled ADME Study: A definitive quantitative mass balance and metabolite profiling study in

pre-clinical species and humans, using a radiolabeled version of the drug (e.g., 14C-fruquintinib).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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